5-Bromo-6-chloro-3-indolyl b-D-glucuronide cyclohexylammonium salt
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Overview
Description
5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt: is a chromogenic substrate used primarily for the detection of β-glucuronidase activity. This compound is known for producing a magenta color in the presence of β-glucuronidase, making it a valuable tool in various biochemical assays and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt involves the reaction of 5-bromo-6-chloro-3-indolyl with D-glucuronic acid in the presence of cyclohexylamine. The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the proper formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is often purified through crystallization or chromatography techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in the indole ring can participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: β-glucuronidase enzyme, aqueous buffer solutions.
Substitution: Various nucleophiles, solvents like dimethylformamide or dimethylsulfoxide, and catalysts.
Major Products Formed:
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Utilized in diagnostic tests to detect bacterial contamination, particularly in identifying Escherichia coli .
Industry:
Mechanism of Action
The compound acts as a substrate for the β-glucuronidase enzyme. Upon enzymatic hydrolysis, the glucuronide moiety is cleaved, resulting in the formation of a colored product. This color change is used as an indicator of β-glucuronidase activity. The molecular target is the β-glucuronidase enzyme, and the pathway involves the hydrolysis of the glucuronide bond .
Comparison with Similar Compounds
- 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide cyclohexylammonium salt
- 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide sodium salt
- 4-Methylumbelliferyl-β-D-glucuronide hydrate
Uniqueness: 5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt is unique due to its specific substitution pattern on the indole ring, which results in a distinct magenta color upon hydrolysis. This makes it particularly useful in applications where a clear and distinguishable color change is required .
Properties
Molecular Formula |
C20H26BrClN2O7 |
---|---|
Molecular Weight |
521.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-6-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium |
InChI |
InChI=1S/C14H13BrClNO7.C6H13N/c15-5-1-4-7(2-6(5)16)17-3-8(4)23-14-11(20)9(18)10(19)12(24-14)13(21)22;7-6-4-2-1-3-5-6/h1-3,9-12,14,17-20H,(H,21,22);6H,1-5,7H2/t9-,10-,11+,12-,14?;/m0./s1 |
InChI Key |
HGZDFBMYVMPFHR-VWOGDOGESA-N |
Isomeric SMILES |
C1CCC(CC1)[NH3+].C1=C2C(=CC(=C1Br)Cl)NC=C2OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |
Canonical SMILES |
C1CCC(CC1)[NH3+].C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O |
Origin of Product |
United States |
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